molecular formula C13H21NO4 B13538600 2-(tert-Butoxycarbonyl)-2-azabicyclo[4.2.0]octane-1-carboxylic acid

2-(tert-Butoxycarbonyl)-2-azabicyclo[4.2.0]octane-1-carboxylic acid

Cat. No.: B13538600
M. Wt: 255.31 g/mol
InChI Key: BMBSGSXMMSNRKX-UHFFFAOYSA-N
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Description

2-(tert-Butoxycarbonyl)-2-azabicyclo[420]octane-1-carboxylic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxycarbonyl)-2-azabicyclo[42One efficient method for this is through the use of flow microreactor systems, which allow for a more controlled and sustainable synthesis process . The reaction conditions often involve the use of specific catalysts and reagents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may leverage advanced techniques such as continuous flow chemistry, which offers advantages in terms of scalability and efficiency. The use of microreactors in industrial settings can enhance the yield and purity of the compound while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxycarbonyl)-2-azabicyclo[4.2.0]octane-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-(tert-Butoxycarbonyl)-2-azabicyclo[4.2.0]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into particular binding sites on target molecules, influencing their activity and function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-Butoxycarbonyl)-2-azabicyclo[4.2.0]octane-1-carboxylic acid is unique due to its specific tert-butoxycarbonyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.2.0]octane-1-carboxylic acid

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-8-4-5-9-6-7-13(9,14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)

InChI Key

BMBSGSXMMSNRKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2C1(CC2)C(=O)O

Origin of Product

United States

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